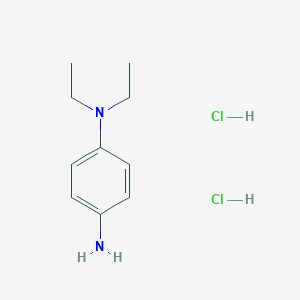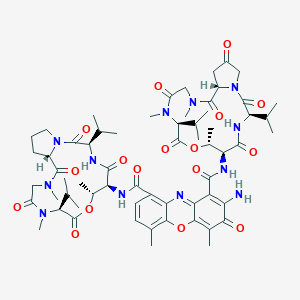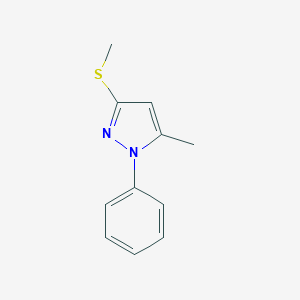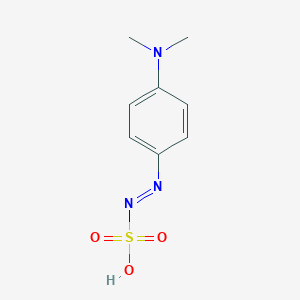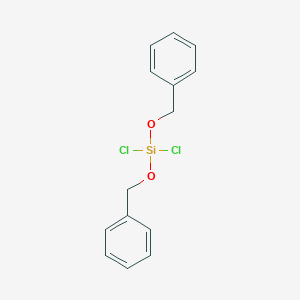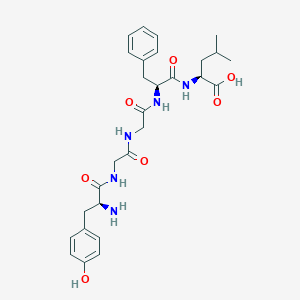
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane, also known as TMMC, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. TMMC belongs to the family of diarylmethanes, which are known for their diverse biological activities.
Scientific Research Applications
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been extensively studied for its potential therapeutic properties, particularly as an anti-inflammatory and anti-cancer agent. Several studies have shown that 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and suppressing cell proliferation. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
Mechanism Of Action
The exact mechanism of action of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical And Physiological Effects
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cellular damage. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which can lead to chronic inflammation and tissue damage. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to induce apoptosis and suppress cell proliferation in various cancer cells, which can lead to tumor growth inhibition and regression.
Advantages And Limitations For Lab Experiments
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has several advantages for lab experiments, including its high purity, solubility in organic solvents, and diverse biological activities. However, 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane also has some limitations, including its low water solubility, which can limit its bioavailability and pharmacokinetics in vivo. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane also has some potential toxicity concerns, particularly at high doses, which can limit its clinical applications.
Future Directions
There are several future directions for the research on 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane, including its potential applications as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to elucidate the exact mechanism of action of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane and to optimize its pharmacokinetics and bioavailability in vivo. Additionally, the development of novel derivatives of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane with enhanced therapeutic properties and reduced toxicity is an area of active research.
Synthesis Methods
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can be synthesized through a series of chemical reactions involving the condensation of 3,5-dimethoxyphenol and 4-hydroxybenzaldehyde. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
CAS RN |
15640-40-1 |
|---|---|
Product Name |
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane |
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H20O6/c1-20-12-6-10(7-13(21-2)16(12)18)5-11-8-14(22-3)17(19)15(9-11)23-4/h6-9,18-19H,5H2,1-4H3 |
InChI Key |
NDYPCLQAPPEYLS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CC(=C(C(=C2)OC)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CC(=C(C(=C2)OC)O)OC |
synonyms |
4,4'-Methylenebis(2,6-dimethoxyphenol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
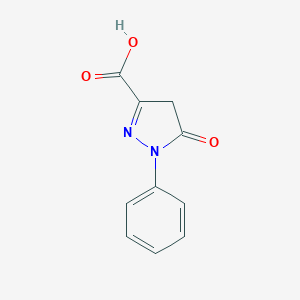
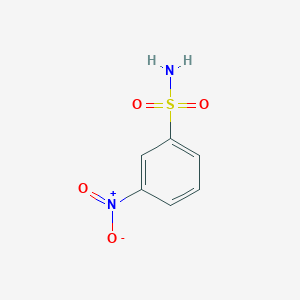

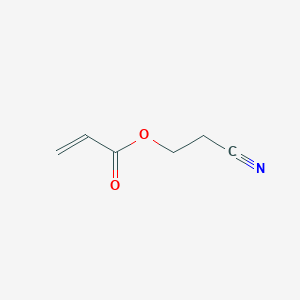
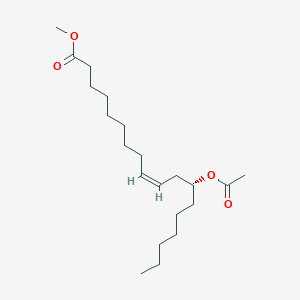
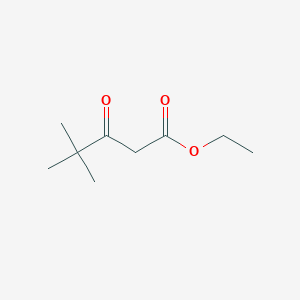
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
